3-Ethoxybenzaldehyde azine
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Overview
Description
3-Ethoxybenzaldehyde azine is an organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.372 g/mol It belongs to the class of azines, which are characterized by the presence of a C=N-N=C functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxybenzaldehyde azine can be synthesized through the condensation reaction of 3-ethoxybenzaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of 3-ethoxybenzaldehyde and hydrazine hydrate in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions . The reaction proceeds as follows:
2C9H10O+N2H4→C18H20N2O2+2H2O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxybenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the azine group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or alkylating agents (e.g., CH3I) can be employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzaldehyde azines.
Scientific Research Applications
3-Ethoxybenzaldehyde azine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxybenzaldehyde azine involves its interaction with molecular targets such as enzymes and receptors. The azine group can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity.
Comparison with Similar Compounds
- 4-Ethoxybenzaldehyde azine
- 3-Methoxybenzaldehyde azine
- 4-Benzyloxy-3-methoxybenzaldehyde azine
- 2-Methoxybenzaldehyde azine
Comparison: 3-Ethoxybenzaldehyde azine is unique due to the presence of the ethoxy group at the 3-position, which can influence its reactivity and interactions compared to other azines. For instance, the presence of different substituents on the aromatic ring can alter the compound’s electronic properties and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
CAS No. |
109692-33-3 |
---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-N-[(3-ethoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C18H20N2O2/c1-3-21-17-9-5-7-15(11-17)13-19-20-14-16-8-6-10-18(12-16)22-4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
NKMUBYOEMHBPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OCC |
Origin of Product |
United States |
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